molecular formula C15H14N4O3 B2846488 1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea CAS No. 1286697-27-5

1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea

Cat. No. B2846488
M. Wt: 298.302
InChI Key: DURHZQLWRMNQCK-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains functional groups such as furan, oxadiazole, and phenylurea. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen. Oxadiazole is a class of organic compounds featuring a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Phenylurea is a functional group consisting of a phenyl group attached to a urea group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, oxadiazole, and phenylurea functional groups would significantly influence its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, furan is an aromatic compound and can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present .

Scientific Research Applications

Antimicrobial and Hemolytic Activity

1,3,4-oxadiazole compounds have been synthesized and evaluated for their antimicrobial efficacy and hemolytic activity. Studies demonstrate that these compounds exhibit significant antimicrobial activity against various microbial species, with certain derivatives showing potent antimicrobial effects comparable to reference standards. These compounds also exhibit low toxicity, suggesting their potential application in developing new antimicrobial agents (Gul et al., 2017).

Antitubercular and Antimicrobial Agents

Novel 1,3,4-oxadiazole analogues have been synthesized and subjected to antimicrobial and antitubercular screening. These compounds adhere to Lipinski's "Rule of Five," indicating their potential as oral bioavailable drugs or leads. Some derivatives displayed pronounced activity against Mycobacterium tuberculosis, suggesting their applicability in antitubercular therapy (Ahsan et al., 2011).

Material Science and Polymer Chemistry

Research into poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups has shown that these polymers exhibit high thermal stability, solubility in polar and some less polar organic solvents, and smooth, pinhole-free surfaces. Their potential application in creating durable and thermally stable materials is significant (Hamciuc et al., 2005).

Anticancer Agents

Substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activity. The incorporation of the tetrahydropyridine (THP) moiety may enhance the biological activity of 1,3,4-oxadiazole derivatives, indicating their potential in cancer therapy (Redda & Gangapuram, 2007).

Fluorescent Materials

Research on 1,3,4-oxadiazole derivatives has also explored their photoluminescence properties, indicating their potential application in creating fluorescent materials. These compounds can exhibit strong blue fluorescence emissions, suggesting their use in optical and electronic materials (Han et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of various functional groups in its structure, this compound could have potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

1-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-9-8-12(10(2)21-9)13-18-19-15(22-13)17-14(20)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURHZQLWRMNQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea

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